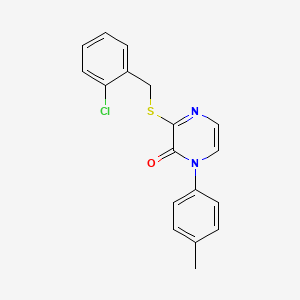

![molecular formula C18H14O5 B2454587 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one CAS No. 210361-74-3](/img/structure/B2454587.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

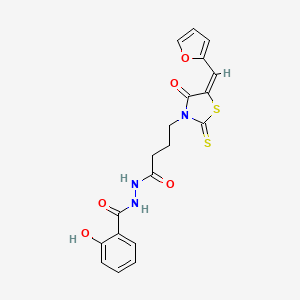

“(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one” is a compound that can be used in the synthesis of compounds containing a benzodioxole structure. It is easily involved in substitution reactions and catalytic reactions . The molecular formula is C10H8O3 .

Synthesis Analysis

The compound has been synthesized using the Schiff base method . A single crystal of the compound has been grown by slow evaporation technique .Molecular Structure Analysis

The molecular structure of the compound has been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO .Chemical Reactions Analysis

The compound has been tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Scientific Research Applications

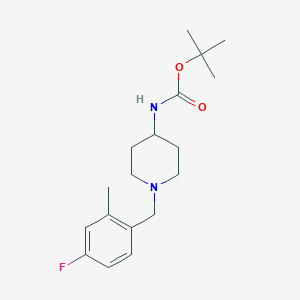

- The compound’s benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Researchers have successfully synthesized (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine using this framework. The synthetic route involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution, achieving excellent enantioselectivity. Additionally, this methodology extends to coptisines and dibenzopyrrocolines, broadening its impact .

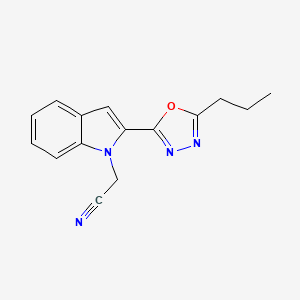

- The unique chemical structure of this compound makes it an attractive candidate for materials science research. Its aromatic heterocyclic nature and versatility have led to innovations in optoelectronic devices, sensors, and imaging technologies. Researchers explore its potential as an emitter for confocal microscopy and imaging .

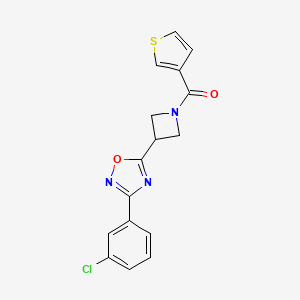

- The N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivative derived from this compound shows promise in treating metabolic syndrome disorders, including diabetes and dyslipidemia. Its superior hypoglycemic and hypolipidemic actions at lower dosages make it an intriguing avenue for drug development .

Aporphine Alkaloid Synthesis

Materials Science

Metabolic Syndrome Treatment

Mechanism of Action

properties

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3/b17-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTPXASHCJLUNQ-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)

![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)